Sennoside A,B
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Overview
Description
Sennosides A and B are natural dianthrone glycosides primarily derived from medicinal plants such as Senna alexandrina and Rheum officinale. These compounds are well-known for their potent laxative properties and have been used in traditional herbal medicine for centuries . Sennosides A and B are the main bioactive components responsible for the purgative effects of senna and rhubarb .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sennosides A and B can be synthesized through the extraction of senna leaves and pods using aqueous methanol. The extraction process typically involves using a 50% methanol solution at room temperature (20-30°C) . The extracted mixture is then purified to isolate the sennosides.
Industrial Production Methods: In industrial settings, the preparation of sennosides involves large-scale extraction from senna plant materials. The process includes:
- Harvesting senna leaves and pods.
- Drying and grinding the plant material.
- Extracting the sennosides using aqueous methanol.
- Purifying the extract through filtration and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Sennosides A and B undergo various chemical reactions, including:
Reduction: Sennosides are reduced to rhein anthrone in the human intestine.
Oxidation: They can be oxidized to form different anthraquinone derivatives.
Common Reagents and Conditions:
Reduction: The reduction of sennosides to rhein anthrone occurs under the influence of gut bacteria.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize sennosides.
Major Products Formed:
Scientific Research Applications
Sennosides A and B have a wide range of scientific research applications, including:
Chemistry: Used as reference compounds in the quality control of medicinal plants and formulations.
Biology: Studied for their effects on gut microbiota and their potential role in modulating gut health.
Medicine: Utilized as laxatives to treat constipation and to empty the large intestine before surgery.
Industry: Employed in the production of over-the-counter laxative medications.
Mechanism of Action
Sennosides A and B exert their effects primarily through their conversion to rhein anthrone by gut bacteria. Rhein anthrone stimulates the intestinal mucosa, leading to increased peristalsis and bowel movements . Additionally, sennosides increase the expression of cyclooxygenase 2 in macrophage cells, resulting in elevated levels of prostaglandin E2, which further promotes intestinal contractions .
Comparison with Similar Compounds
Sennosides A and B are part of a broader class of anthraquinone glycosides. Similar compounds include:
Sennoside C and D: These are also derived from senna and exhibit similar laxative properties.
Aloin: Another anthraquinone glycoside found in aloe vera, used for its laxative effects.
Uniqueness: Sennosides A and B are unique due to their potent laxative effects and their ability to be metabolized into active compounds by gut bacteria. This metabolic conversion is a key factor in their efficacy as laxatives .
Properties
Molecular Formula |
C42H38O20 |
---|---|
Molecular Weight |
862.7 g/mol |
IUPAC Name |
9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 |
InChI Key |
IPQVTOJGNYVQEO-LALZNDFESA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |
Origin of Product |
United States |
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